BenchChemオンラインストアへようこそ!

1-(4-tert-butylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea

cLogP Lipophilicity Drug Likeness

1-(4-tert-butylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea (CAS 954635-70-2) is a synthetic urea derivative within the broader 3-ureidopyrrolidine chemotype. This chemical class is historically associated with diverse pharmacological activities including CNS modulation and analgesia, as demonstrated in foundational structure-activity relationship (SAR) studies.

Molecular Formula C22H27N3O2
Molecular Weight 365.477
CAS No. 954635-70-2
Cat. No. B2762427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
CAS954635-70-2
Molecular FormulaC22H27N3O2
Molecular Weight365.477
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
InChIInChI=1S/C22H27N3O2/c1-22(2,3)17-9-11-18(12-10-17)24-21(27)23-14-16-13-20(26)25(15-16)19-7-5-4-6-8-19/h4-12,16H,13-15H2,1-3H3,(H2,23,24,27)
InChIKeyPALLGCRUWPOIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Technical Baseline for Sourcing 1-(4-tert-butylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea (CAS 954635-70-2)


1-(4-tert-butylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea (CAS 954635-70-2) is a synthetic urea derivative within the broader 3-ureidopyrrolidine chemotype [1]. This chemical class is historically associated with diverse pharmacological activities including CNS modulation and analgesia, as demonstrated in foundational structure-activity relationship (SAR) studies [1]. As a member of the pyrrolidinyl urea subclass, it is structurally related to compounds under investigation as kinase inhibitors (e.g., TrkA) [2] and vanilloid receptor (TRPV1) antagonists [3].

Why Generic Pyrrolidinyl Urea Substitution Is Insufficient for 954635-70-2


Pyrrolidinyl urea bioactivity is acutely sensitive to the steric and electronic properties of the N-aryl substituent [1]. In the foundational SAR of 1-substituted 3-pyrrolidinylureas, varying the phenyl substituent from unsubstituted to 4-chlorophenyl or 4-trifluoromethylphenyl profoundly altered pharmacological profiles, including analgesic potency and CNS stimulation thresholds [1]. The target compound incorporates a distinct 4-tert-butylphenyl moiety, which introduces a significantly larger van der Waals volume and increased lipophilicity (calculated cLogP) compared to simple phenyl, halophenyl, or methoxy analogs found in generic catalogs . This structural feature is predicted to modulate target binding pocket occupancy and metabolic stability, making simple in-class substitution unreliable for reproducing specific activity profiles.

Quantitative Differentiation Evidence for 1-(4-tert-butylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea


Lipophilicity-Driven Differentiation Against Unsubstituted Phenyl Analogs

The 4-tert-butylphenyl substitution on the target compound substantially elevates lipophilicity. While no direct experimental logD value is publicly available, in silico prediction places the target compound's cLogP at approximately 4.8, compared to a baseline cLogP of roughly 3.1 for the unsubstituted phenyl comparator 1-(1-phenyl-3-pyrrolidinyl)-3-phenyl urea, a key reference compound in vanilloid receptor antagonist patents [1]. This represents a greater than 50-fold increase in the theoretical octanol-water partition coefficient, which directly influences passive membrane permeability and non-specific protein binding .

cLogP Lipophilicity Drug Likeness

Class-Level CNS Activity: Quantitative Baselines from Structural Progenitors

The 3-ureidopyrrolidine scaffold is historically linked to CNS pharmacology. The 1969 patent US3424761A explicitly quantifies the activity of related 1-substituted-3-pyrrolidinylureas, demonstrating anticonvulsant activity in the range of 50-100 mg/kg (mouse, subcutaneous) and analgesic activity at 25-50 mg/kg (mouse, writhing test) for specific 4-substituted phenyl analogs [1]. While the target compound's specific ED50 values are unreported, these quantitative baselines establish the potential activity window for the class. The 5-oxo-pyrrolidine ring in the target compound introduces a hydrogen bond acceptor not present in the saturated pyrrolidine analogs, which may alter receptor binding kinetics compared to these historical baselines.

CNS Activity Analgesia Anticonvulsant

Structural Divergence: 5-Oxo-Pyrrolidine Ring vs. Saturated Pyrrolidine in TrkA Inhibitor Context

In the TrkA kinase inhibitor patent family, saturated pyrrolidinyl urea derivatives exhibit IC50 values spanning from 0.013 to >1 µM against TrkA, with potency highly dependent on the aryl substitution pattern [1]. The target compound uniquely incorporates a 5-oxo group on the pyrrolidine ring, which introduces a hydrogen bond acceptor and increases the ring's conformational planarity. While direct IC50 data for this compound is unavailable, the electronic difference can be quantitatively understood: the 5-oxo group alters the pKa of adjacent hydrogens and the ring's electron density, as evidenced by a calculated molecular dipole moment that is predicted to be increased. This is in contrast to saturated pyrrolidine comparators found in the TrkA patent series, such as Example 1 compounds, which lack this H-bond acceptor [1].

TrkA Kinase Structural Biology Hydrogen Bonding

Targeted Research Applications for 1-(4-tert-butylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea


Chemical Probe Development for Kinase Selectivity Profiling

The compound's structural divergence at the 5-oxo position and the bulky 4-tert-butylphenyl group make it a candidate for selectivity profiling within known pyrrolidinyl urea chemotypes. Based on structural similarity to compounds active against TrkA (IC50 0.013–1 µM range) [1], this analog can be used to explore the steric tolerance of the kinase hinge region and assess off-target binding across the kinome.

Structure-Activity Relationship Expansion in TRPV1 Antagonist Programs

Given the foundational role of pyrrolidinyl ureas in vanilloid receptor antagonism [2], this highly lipophilic variant (cLogP ≈4.8 versus ~3.1 for reference compounds) can serve as a probe to evaluate the lipophilicity tolerance of the TRPV1 binding site and its impact on in vitro potency and selectivity.

In Vitro ADME and Metabolic Stability Benchmarking

The 4-tert-butylphenyl group is known to influence cytochrome P450 metabolism. Although no experimental data is available for this compound, the class is documented to have metabolic liabilities associated with urea cleavage. This compound is a suitable tool for comparative microsomal stability studies against lower molecular weight pyrrolidinyl ureas, providing quantitative data on the role of the tert-butyl group in metabolic shielding.

Quote Request

Request a Quote for 1-(4-tert-butylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.